N'-(2,4-difluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N'-(2,4-Difluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic organic compound featuring a bifunctional ethanediamide core linked to a 2,4-difluorophenyl group and a substituted thiazole moiety. The thiazole ring is substituted at position 2 with a 4-methylphenyl group, while position 4 is connected to an ethyl spacer terminating in the ethanediamide group.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-12-2-4-13(5-3-12)20-24-15(11-28-20)8-9-23-18(26)19(27)25-17-7-6-14(21)10-16(17)22/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKQETBZVGAZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,4-difluoroaniline with 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N’-(2,4-difluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which N’-(2,4-difluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Thiazole vs. Triazole/Imidazole Derivatives :
Compared to N-(2,4-difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide (), which replaces the thiazole with an imidazole ring, the target compound exhibits distinct electronic properties. The thiazole’s sulfur atom enhances lipophilicity, while imidazole’s nitrogen-rich structure may improve hydrogen-bonding capacity .- Key Data :
| Property | Thiazole Derivative (Target) | Imidazole Derivative () |
|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 |
| Hydrogen Bond Acceptors | 6 | 7 |
- Thiazolo[3,2-b][1,2,4]triazole Hybrids: The compound N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide () introduces a fused triazole-thiazole system. the target’s ~420 g/mol) .
Substituent Variations
- Fluorophenyl vs. Methoxyphenyl Groups :
Replacing the 2,4-difluorophenyl group with a 4-methoxyphenyl moiety (as in ) reduces electronegativity but introduces a methoxy group capable of hydrogen bonding. This trade-off impacts both pharmacokinetics (e.g., CYP450 metabolism) and target engagement . - Methylphenyl vs. Halogenated Thiazoles :
The 4-methylphenyl substituent on the thiazole (target compound) contrasts with halogenated analogues like 3-(2,4-difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one (). Halogens (e.g., fluorine) improve membrane permeability but may increase toxicity risks .
Spectral and Stability Data
- IR Spectroscopy: The target compound’s IR spectrum lacks the νS-H band (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, unlike tautomerizable triazole-thiones (). The C=O stretch at ~1663–1682 cm⁻¹ aligns with ethanediamide derivatives but is absent in cyclized analogues (e.g., ’s quinazolinones) .
Thermal Stability :
Melting points for thiazole-ethanediamides (target: ~200–220°C) exceed those of imidazole analogues (: ~180–190°C), likely due to enhanced crystallinity from the thiazole’s planar structure .
Pharmacological Potential
Molecular Docking Scores :
Compound Docking Score (Glide XP) Target Protein Target Compound 9.3 (Predicted) Tankyrase () 4-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]... 7.1 Tankyrase () The target’s higher predicted score suggests superior binding affinity, attributable to the 4-methylphenyl group’s hydrophobic interactions .
- Solubility and Bioavailability: The 2,4-difluorophenyl group improves solubility in polar solvents (e.g., logS = -3.2) compared to non-fluorinated analogues (logS = -4.5), critical for oral bioavailability .
Patent and Application Landscape
The compound’s structural motifs overlap with patented tankyrase inhibitors () and pesticidal thiazoles (). However, its ethanediamide core distinguishes it from pesticidal thioureas (e.g., N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
